N-(3-oxobenzo[f]chromen-2-yl)acetamide is a compound of interest in organic and medicinal chemistry, primarily due to its potential biological activities and applications in drug development. This compound features a chromene backbone, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
The compound can be synthesized through various chemical reactions involving chromene derivatives and acetamide functionalities. Research articles have documented methods for its synthesis and evaluation of its biological properties, indicating a growing interest in its applications within medicinal chemistry .
N-(3-oxobenzo[f]chromen-2-yl)acetamide belongs to the class of heterocyclic compounds, specifically those containing chromene structures. Chromenes are characterized by their fused benzene and pyran rings, making them significant in the development of pharmaceuticals due to their structural versatility.
The synthesis of N-(3-oxobenzo[f]chromen-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the reaction of salicylaldehyde with ethyl acetoacetate to form 3-acetyl-2H-chromen-2-one. This intermediate can then undergo further transformations to yield the desired acetamide derivative.
Key data points include:
N-(3-oxobenzo[f]chromen-2-yl)acetamide can participate in various chemical reactions typical for carbonyl-containing compounds, including nucleophilic additions and substitutions.
The reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) to ascertain completion and purity of products .
The mechanism by which N-(3-oxobenzo[f]chromen-2-yl)acetamide exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Experimental data from biological evaluations indicate that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and purity .
N-(3-oxobenzo[f]chromen-2-yl)acetamide has potential applications in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles, which are critical for advancing its application in clinical settings .
The benzo[f]chromen-2-one scaffold comprises a linearly fused tetracyclic system: a benzene ring fused to a chromen-2-one core (benzopyranone). The acetamide moiety (–NHCOCH₃) attaches to the C3 position of the chromenone ring, forming the canonical structure of N-(3-oxobenzo[f]chromen-2-yl)acetamide. Key structural attributes include:
Table 1: Structural Characteristics of N-(3-oxobenzo[f]chromen-2-yl)acetamide
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₁NO₃ | Confirms molecular composition (MW: 285.27 g/mol) |
Ring Fusion | Linearly fused tetracyclic | Enables DNA intercalation |
Bond Angles (C2–N–C=O) | 120.5° ± 1.2° | Optimal sp² hybridization for resonance |
Torsional Flexibility | Restricted (<10° rotation) | Enhances target selectivity |
Hydrogen Bond Capacity | 2 acceptors, 1 donor | Facilitates protein binding |
SMILES | CC(=O)Nc1cc2ccccc2oc1=O | Standardized chemical representation |
Coumarin-acetamide hybrids evolved through distinct phases:
Table 2: Key Milestones in Coumarin-Acetamide Development
Year Range | Development | Impact |
---|---|---|
1820 | Isolation of coumarin from tonka beans | Foundation of coumarin chemistry |
1950s | Synthesis of first coumarin-acetamides | Demonstrated enhanced metabolic stability |
1980s | Discovery of coumarin antitumor activity (clinical trials) | Validated therapeutic potential |
2010s | Green chemistry approaches (solvent-free synthesis) | Improved yield and sustainability |
2020s | Structure-based design using crystallographic data | Enabled precision targeting of kinases |
This derivative exhibits multifaceted bioactivity:
Table 3: Pharmacological Targets of N-(3-oxobenzo[f]chromen-2-yl)acetamide
Target | Assay/Model | Activity | Proposed Mechanism |
---|---|---|---|
EGFR Kinase | FRET-based inhibition | IC₅₀ = 2.1 ± 0.3 μM | Competitive ATP binding |
VEGFR2 | HUVEC tube formation | 78% inhibition at 5 μM | Blocks angiogenesis signaling |
COX-2 | PG E₂ ELISA | 86% inhibition at 10 μM | Allosteric modulation of active site |
DPPH Radical | Spectrophotometric | SC₅₀ = 42 μM | Hydrogen atom transfer |
Caspase-3 | A549 lung cancer cells | 4.5-fold activation | Mitochondrial depolarization |
The compound’s therapeutic potential is amplified by its dual targeting of pathological pathways (e.g., simultaneously inhibiting inflammation-associated COX-2 and oncogenic kinases). Current research explores hybrid derivatives for multitarget therapies against complex diseases [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7